Coordination Geometry: Square‑Planar Cu(II) Complex of the N‑Pivaloyl Analog vs. Square‑Pyramidal Geometry of the Bis‑Methoxy Analog
In a direct crystallographic comparison, the Cu(II) complex of N‑pivaloyl‑N′‑(2‑methoxyphenyl)‑N″‑phenylguanidine (L2, the immediate pivaloyl derivative of the target compound) crystallizes with an essentially square‑planar N₂O₂ donor set. In contrast, the bis‑(2‑methoxyphenyl) analog L1 forces an additional Cu–O(methoxy) interaction, generating a square‑pyramidal geometry [1]. The absence of the second ortho‑methoxy group in L2 (and by extension in the target compound) is the structural feature that suppresses axial ligation.
| Evidence Dimension | Cu(II) coordination geometry |
|---|---|
| Target Compound Data | Square‑planar (N₂O₂ donor set); no axial methoxy interaction |
| Comparator Or Baseline | L1 [N‑pivaloyl‑N′,N″‑bis‑(2‑methoxyphenyl)guanidine] – square‑pyramidal (N₂O₂ + axial OMe) |
| Quantified Difference | Qualitative geometry change; elimination of one Cu–O(axial) bond |
| Conditions | Single‑crystal X‑ray diffraction; Cu(II) acetate in methanol |
Why This Matters
A square‑planar geometry is often preferred for catalytic and electronic applications; the target compound’s substitution pattern avoids an unintended axial donor that would alter the metal’s ligand field and redox potential.
- [1] M. Said, S. Rehman, M. Ikram, H. Khan, C. Schulzke, Z. Naturforsch. B 2021, 76, 259–268. View Source
